

Synthesis of N-(2-tert-butyl-4-nitrophenyl)acetamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N*-(2-tert-butyl-4-nitrophenyl)acetamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the synthesis of **N-(2-tert-butyl-4-nitrophenyl)acetamide**, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the regioselective nitration of 2-tert-butylaniline to yield 2-tert-butyl-4-nitroaniline, followed by the acetylation of the resulting aniline derivative. This document outlines the detailed experimental procedures, quantitative data, and a visual representation of the synthetic pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of **N-(2-tert-butyl-4-nitrophenyl)acetamide**.

Step	Reaction	Starting Material	Reagents	Solvent	Reaction Time	Temperature (°C)	Product	Yield (%)
1	Nitration	2-tert-butylaniline	Nitric Acid, Sulfuric Acid	Acetic Acid	1 hour	0 - 5	2-tert-butyl-4-nitroaniline	~75%
2	Acetylation	2-tert-butyl-4-nitroaniline	Acetic Anhydride, Sodium Acetate	Acetic Acid	30 minutes	100	N-(2-tert-butyl-4-nitrophenyl)acetamide	High

Experimental Protocols

Step 1: Synthesis of 2-tert-butyl-4-nitroaniline

This procedure is adapted from a known method for the nitration of 2-tert-butylaniline, a reaction noted for its relevance in the synthesis of intermediates for pharmaceuticals.[\[1\]](#)

Materials:

- 2-tert-butylaniline
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Glacial Acetic Acid
- Ice
- Sodium Bicarbonate (saturated solution)
- Ethyl Acetate

- Brine
- Anhydrous Sodium Sulfate
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-tert-butylaniline (1.0 eq) in glacial acetic acid.
- Cool the solution to 0-5 °C using an ice bath.
- Slowly add concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
- In a separate beaker, prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cool.
- Add the nitrating mixture dropwise to the reaction flask over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.
- After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes.
- Pour the reaction mixture slowly onto crushed ice with stirring.
- Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-tert-butyl-4-nitroaniline as a solid.

Step 2: Synthesis of N-(2-tert-butyl-4-nitrophenyl)acetamide

This procedure is a standard acetylation of an aniline using acetic anhydride.

Materials:

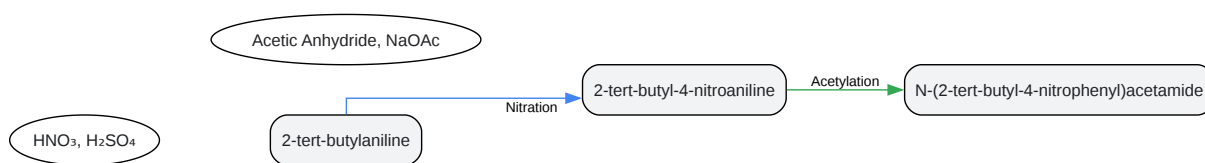
- 2-tert-butyl-4-nitroaniline
- Acetic Anhydride
- Sodium Acetate
- Glacial Acetic Acid
- Water
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Büchner funnel and flask

Procedure:

- In a round-bottom flask, combine 2-tert-butyl-4-nitroaniline (1.0 eq), sodium acetate (1.2 eq), and glacial acetic acid.
- Add acetic anhydride (1.5 eq) to the mixture.
- Attach a reflux condenser and heat the mixture to 100 °C for 30 minutes.
- Allow the reaction mixture to cool to room temperature.
- Pour the cooled mixture into a beaker of cold water with stirring.
- Collect the precipitated solid by vacuum filtration using a Büchner funnel.
- Wash the solid with cold water.
- The crude **N-(2-tert-butyl-4-nitrophenyl)acetamide** can be recrystallized from ethanol/water to yield the pure product.

Synthetic Pathway

The following diagram illustrates the two-step synthesis of **N-(2-tert-butyl-4-nitrophenyl)acetamide** from 2-tert-butylaniline.



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References

- 1. Nitration of 2-tert-Butylaniline: Preparation of an Intermediate Used in the Development of the Cystic Fibrosis Drug Ivacaftor [chemeducator.org]
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